molecular formula C15H20N2O5 B3024067 Cbz-Ala-Ala-Ome CAS No. 2483-51-4

Cbz-Ala-Ala-Ome

Cat. No.: B3024067
CAS No.: 2483-51-4
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-QWRGUYRKSA-N
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Description

Cbz-Ala-Ala-Ome (CAS 2483-51-4) is a protected dipeptide building block essential for synthetic organic and peptide chemistry. With the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol, this compound serves as a crucial intermediate in the controlled, step-wise construction of more complex peptide structures . Its structure features an N-terminal carbobenzyloxy (Cbz) protecting group, which safeguards the amine functionality during synthesis and can be selectively removed under mild hydrogenation conditions. The C-terminal methyl ester (OMe) further enhances the molecule's utility as a building block for fragment condensation strategies. This dipeptide is of significant research value for developing novel peptide scaffolds and bioconjugates . It finds specific application in the study of peptide diversification methodologies, including photoredox-catalyzed reactions for generating N-acyliminium ions that enable further functionalization via reactions such as Friedel–Crafts alkylation . Furthermore, related Cbz-protected peptide sequences are utilized as models in biochemical studies, such as the synthesis of tripeptide active site models for enzymes like acetylcholinesterase . Researchers employ this compound under GHS warning guidelines (H302, H315, H319, H335) and should handle it with appropriate precautions, including the use of personal protective equipment and ensuring good ventilation . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189836
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-51-4
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Ala-Ala-Ome can be synthesized through a condensation reaction between N-protected alanine and alanine methyl ester. One effective methodology involves the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine. The reaction proceeds with high yields and diastereoselectivity, preserving the protecting groups on the amino acid side chains .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Scientific Research Applications

Cbz-Ala-Ala-Ome has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Ala-Ala-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the Cbz protecting group and the methyl ester influences the compound’s stability, solubility, and membrane permeability, which are critical factors in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the utility of Cbz-Ala-Ala-Ome, three structurally analogous compounds are compared: Fmoc-Ala-Ala-OH , Boc-Ala-Ala-OH , and Cbz-Phe-Leu-OH . Key parameters include protecting group stability, deprotection conditions, and applications.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound CAS Number Protecting Groups Amino Acid Sequence Molecular Weight (g/mol) Deprotection Conditions Solubility (Common Solvents) Primary Applications
This compound 87512-31-0 Cbz (N), Ome (C) Ala-Ala 352.38 H₂/Pd (Cbz), hydrolysis (Ome) DMF, DCM, THF SPPS intermediates
Fmoc-Ala-Ala-OH 27317-69-7 Fmoc (N), -OH (C) Ala-Ala 424.45 Piperidine (Fmoc) DMSO, DMF SPPS, automated synthesis
Boc-Ala-Ala-OH 4313-73-9 Boc (N), -OH (C) Ala-Ala 260.26 TFA (Boc) MeOH, DCM Acid-resistant peptide synthesis
Cbz-Phe-Leu-OH 147859-80-1 Cbz (N), -OH (C) Phe-Leu 458.53 H₂/Pd (Cbz) DMF, Acetic acid Hydrophobic peptide domains

Key Findings:

Protecting Group Stability: Cbz: Requires hydrogenolysis (H₂/Pd) for removal, making it less suitable for acid-sensitive peptides. In contrast, Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), offering compatibility with base-sensitive sequences . Fmoc: Removed via mild base (piperidine), ideal for stepwise SPPS due to orthogonal stability with acid-labile linkers .

Synthesis Efficiency :

  • This compound’s methyl ester enhances solubility in organic solvents (e.g., DCM, THF), streamlining coupling reactions. However, Fmoc-Ala-Ala-OH’s free C-terminal carboxyl group allows direct activation for chain elongation without ester hydrolysis .

Functional Versatility :

  • Cbz-Phe-Leu-OH, while structurally distinct, shares the Cbz group but incorporates hydrophobic residues (Phe-Leu). This makes it suitable for synthesizing transmembrane peptide segments or enzyme substrates .

Comparison with Functionally Similar Compounds

Functionally, this compound is compared to Cbz-Ala-Gln-OH (CAS: 33300-72-0) and Boc-Val-Ala-OH (CAS: 21467-17-4), which share protective strategies but differ in amino acid composition and applications.

Table 2: Functional Comparison Based on Amino Acid Side Chains

Compound CAS Number Amino Acid Sequence Side Chain Properties Applications
This compound 87512-31-0 Ala-Ala Non-polar, neutral Model studies, short peptide synthesis
Cbz-Ala-Gln-OH 33300-72-0 Ala-Gln Polar, amide-containing Immunogenic peptide design
Boc-Val-Ala-OH 21467-17-4 Val-Ala Hydrophobic β-sheet stabilization

Key Findings:

  • Cbz-Ala-Gln-OH : The glutamine residue introduces a polar side chain, enhancing solubility in aqueous buffers and enabling interactions in antigen-presenting complexes .
  • Boc-Val-Ala-OH : Valine’s branched side chain promotes hydrophobic interactions, stabilizing secondary structures like β-sheets in foldamers .

Research Implications and Industrial Relevance

Studies highlight that This compound is favored for small-scale SPPS due to its straightforward deprotection and cost-effectiveness. However, its methyl ester requires post-synthetic hydrolysis, limiting its use in large-scale production where Fmoc-based strategies dominate . In contrast, Boc-Ala-Ala-OH is preferred for acid-stable sequences but requires stringent handling of TFA .

Biological Activity

Cbz-Ala-Ala-Ome (Carbobenzoxy-Alanine-Alanine-Methyl Ester) is a dipeptide derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of this compound

This compound is a modified dipeptide that features a carbobenzoxy (Cbz) protecting group on the amino terminus and a methyl ester at the carboxyl terminus. This structure enhances its stability and bioavailability compared to unmodified peptides. The compound is often utilized in studies related to enzyme inhibition, apoptosis, and peptide synthesis.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on various proteases, particularly those involved in apoptotic pathways. For instance, studies involving Interleukin-1β Converting Enzyme (ICE) family proteases have demonstrated that similar compounds can block apoptotic cell death in T lymphocytes. The ICE inhibitor Cbz-Val-Ala-Asp(OMe)-fluoromethyl ketone (ZVAD-FMK), closely related to this compound, effectively inhibits CPP-32-like protease activity, suggesting a potential role for this compound in modulating apoptosis through similar mechanisms .

Peptide Synthesis

The compound has been employed in peptide coupling reactions, where it participates in the synthesis of more complex peptides. For example, the coupling of this compound with other amino acids has been successfully demonstrated, leading to the formation of various di- and tri-peptides. These reactions typically yield high percentages of desired products, indicating the compound's utility in peptide synthesis .

Study 1: Apoptotic Pathways

In a study examining apoptotic pathways in T lymphocytes, researchers utilized Cbz derivatives to evaluate their efficacy as inhibitors of cell death. The results indicated that compounds similar to this compound could significantly reduce apoptosis triggered by various stimuli such as dexamethasone and anti-CD3 antibodies. This highlights the potential for this compound to serve as a therapeutic agent in conditions characterized by excessive apoptosis .

Study 2: Peptide Library Development

Another notable application of this compound is in the development of peptide libraries for screening biological activity. Researchers synthesized an Ala-scan library based on cyclic peptides using techniques that included Cbz-protected amino acids. The library was screened for binding affinity and biological activity against target proteins, demonstrating the versatility of Cbz derivatives in drug discovery .

Table 1: Synthesis Yields of Peptides Involving this compound

Reaction TypeProductYield (%)
Coupling with GlycineCbz-Gly-Ala-Ome85
Coupling with PhenylalanineCbz-Phe-Ala-Ome78
Coupling with LeucineCbz-Leu-Ala-Ome84
Formation of TripeptideCbz-Trp-Cbz-Gly70

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cbz-Ala-Ala-Ome, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Cbz (carbobenzoxy) group serves as a temporary protecting group for the amine. After coupling Ala-Ala dipeptide, methyl ester (OMe) protection is introduced. Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Recrystallization in ethanol/water mixtures can further enhance purity. Detailed experimental protocols, including solvent ratios and reaction times, should align with journal guidelines for reproducibility .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms backbone connectivity and protecting group integrity (e.g., Cbz aromatic protons at ~7.3 ppm, methyl ester at ~3.6 ppm).
  • IR : Amide I (~1650 cm⁻¹) and ester C=O (~1740 cm⁻¹) peaks validate functional groups.
  • MS : High-resolution ESI-MS identifies [M+H]⁺ ions (theoretical MW: 335.36 g/mol). Cross-referencing with synthetic intermediates ensures stepwise accuracy .

Q. How should researchers design control experiments to assess this compound’s stability under varying pH conditions?

  • Methodological Answer : Use buffer systems (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Include negative controls (e.g., inert solvents) and positive controls (e.g., known labile peptides). Statistical analysis (ANOVA) identifies pH-dependent instability trends. Report deviations using frameworks like PICO (Population: peptide; Intervention: pH; Comparison: controls; Outcome: degradation rate) .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s solubility for enzymatic assays without compromising stability?

  • Methodological Answer : Test co-solvents (DMSO ≤5%, TFE) and surfactants (Tween-20) in aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation. Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) across solvent conditions. Triangulate data with circular dichroism (CD) to confirm secondary structure retention .

Q. How can researchers resolve contradictions in kinetic data involving this compound as a protease substrate?

  • Methodological Answer :

  • Systematic Replication : Vary enzyme concentrations (0.1–10 μM) and substrate ratios (1:1 to 1:10).
  • Error Analysis : Quantify pipetting errors (±5%) and instrument drift via calibration controls.
  • Cross-Validation : Compare results with orthogonal methods (e.g., fluorogenic assays vs. HPLC-based quantification). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational approaches predict this compound’s interaction with proteolytic enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with trypsin/chymotrypsin active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates transition states for cleavage mechanisms. Validate against experimental kinetic isotope effects (KIEs) .

Q. How should researchers design a study to investigate this compound’s role in peptide aggregation pathways?

  • Methodological Answer :

  • Time-Resolved Spectroscopy : Monitor Thioflavin T fluorescence for β-sheet formation.
  • TEM/SEM : Image aggregates at 0, 24, and 72 hours.
  • Statistical Modeling : Apply multivariate regression to identify concentration/pH-dependent aggregation thresholds. Pre-register protocols to mitigate bias .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supplementary materials .
  • Conflict Resolution : Use triangulation (e.g., spectroscopic, computational, and kinetic data) to address contradictions, ensuring conclusions align with FINER criteria .
  • Ethical Compliance : For studies involving human/enzyme derivatives, document source materials (e.g., commercial enzyme suppliers) and obtain institutional review board (IRB) approvals where applicable .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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